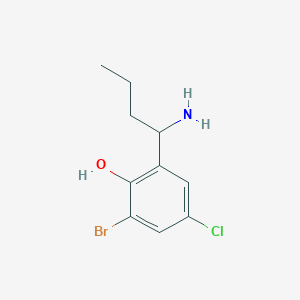
2-(1-Aminobutyl)-6-bromo-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminobutyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-6-bromo-4-chlorophenol typically involves the following steps:
Amination: The introduction of the aminobutyl group can be carried out through nucleophilic substitution reactions. For example, 1-bromobutane can react with ammonia or an amine to form the aminobutyl group, which is then attached to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
2-(1-Aminobutyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for halogen substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Phenolic compounds with different substituents replacing the halogens.
科学的研究の応用
2-(1-Aminobutyl)-6-bromo-4-chlorophenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(1-Aminobutyl)-6-bromo-4-chlorophenol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
2-(1-Aminobutyl)-4-chlorophenol: Lacks the bromine substituent.
2-(1-Aminobutyl)-6-bromophenol: Lacks the chlorine substituent.
2-(1-Aminobutyl)-4-bromo-6-chlorophenol: Similar structure but different substitution pattern.
Uniqueness
2-(1-Aminobutyl)-6-bromo-4-chlorophenol is unique due to the specific combination of bromine, chlorine, and aminobutyl substituents on the phenol ring. This unique substitution pattern can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H13BrClNO |
|---|---|
分子量 |
278.57 g/mol |
IUPAC名 |
2-(1-aminobutyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C10H13BrClNO/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
InChIキー |
RIGBDYFGDCVMQP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C(=CC(=C1)Cl)Br)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


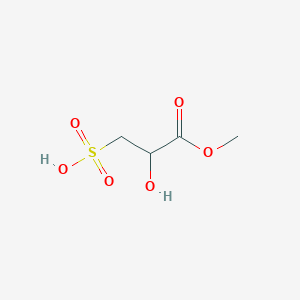
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)


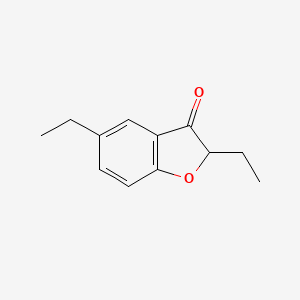
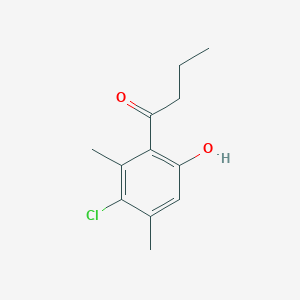
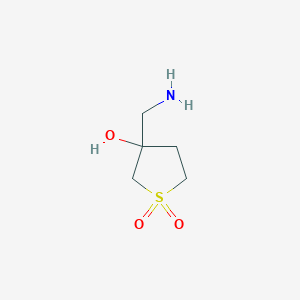
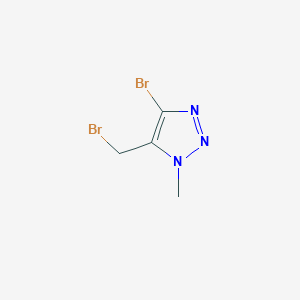

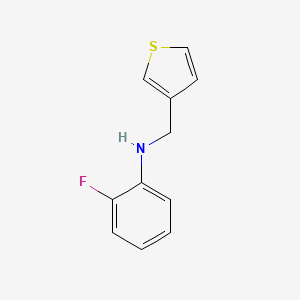

![6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B13320723.png)
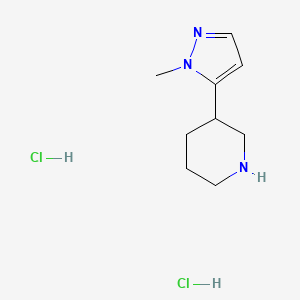
amine](/img/structure/B13320747.png)
